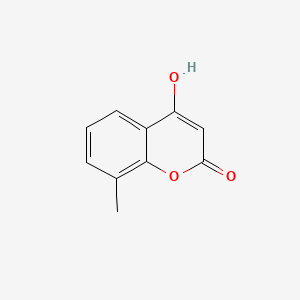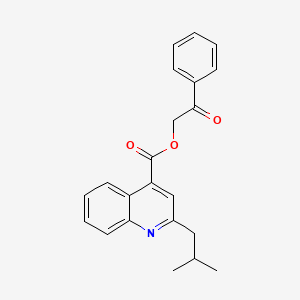
2-Oxo-2-phenylethyl 2-(2-methylpropyl)quinoline-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Oxo-2-phenylethyl 2-(2-methylpropyl)quinoline-4-carboxylate is a synthetic compound that has garnered attention in the scientific community due to its potential applications in various fields, including drug development and material synthesis. This compound is characterized by its unique structure, which combines a quinoline moiety with a phenylethyl and a methylpropyl group, making it a versatile candidate for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-2-phenylethyl 2-(2-methylpropyl)quinoline-4-carboxylate typically involves the reaction of quinoline derivatives with appropriate reagents to introduce the phenylethyl and methylpropyl groups. One common method involves the use of quinoline-4-carboxylic acid as a starting material, which is then reacted with 2-oxo-2-phenylethyl bromide and 2-methylpropylamine under controlled conditions to yield the desired compound. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide, at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, with careful control of reaction conditions and purification steps. Techniques such as recrystallization, column chromatography, and distillation may be employed to ensure the final product meets the required specifications for its intended applications .
化学反応の分析
Types of Reactions
2-Oxo-2-phenylethyl 2-(2-methylpropyl)quinoline-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, appropriate solvents, and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction could produce more saturated compounds. Substitution reactions can lead to a wide range of derivatives with different functional groups attached to the quinoline core .
科学的研究の応用
2-Oxo-2-phenylethyl 2-(2-methylpropyl)quinoline-4-carboxylate has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, the compound may be used to study the interactions between small molecules and biological targets, such as enzymes and receptors.
Medicine: The compound’s potential therapeutic properties make it a candidate for drug development, particularly in the areas of antimicrobial, anticancer, and anti-inflammatory research.
作用機序
The mechanism of action of 2-Oxo-2-phenylethyl 2-(2-methylpropyl)quinoline-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s quinoline moiety is known to interact with DNA and proteins, potentially inhibiting their function or altering their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity, depending on the specific target and pathway involved .
類似化合物との比較
Similar Compounds
Similar compounds to 2-Oxo-2-phenylethyl 2-(2-methylpropyl)quinoline-4-carboxylate include other quinoline derivatives, such as:
- 4-Hydroxy-2-quinolones
- 2,4-Dihydroxyquinoline
- 6,7-Methylenedioxy-4-(2,4-dimethoxyphenyl)quinolin-2(1H)-one
Uniqueness
What sets this compound apart from these similar compounds is its specific combination of functional groups, which confer unique chemical and biological properties.
特性
IUPAC Name |
phenacyl 2-(2-methylpropyl)quinoline-4-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO3/c1-15(2)12-17-13-19(18-10-6-7-11-20(18)23-17)22(25)26-14-21(24)16-8-4-3-5-9-16/h3-11,13,15H,12,14H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUPTZHWHJNFCMY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=NC2=CC=CC=C2C(=C1)C(=O)OCC(=O)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3,4-dihydroxy-N-[(E)-1H-indol-3-ylmethyleneamino]benzamide](/img/structure/B604709.png)
![5,5-dimethylcyclohexane-1,2,3-trione 2-[(2-hydroxy-5-methylphenyl)hydrazone]](/img/structure/B604710.png)
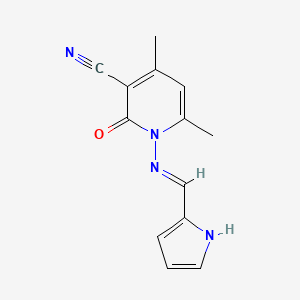
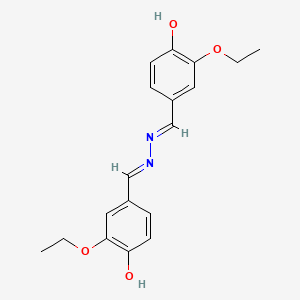
![N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]cyclohexanecarbohydrazide](/img/structure/B604714.png)
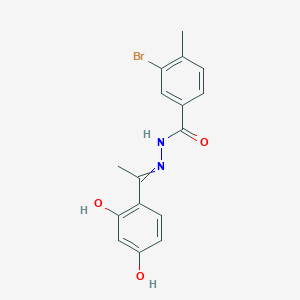
![5-[(5-bromo-1H-indol-3-yl)methylene]-3-(2-ethoxyethyl)-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B604718.png)
![5-amino-1-phenyl-6-sulfanyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B604721.png)
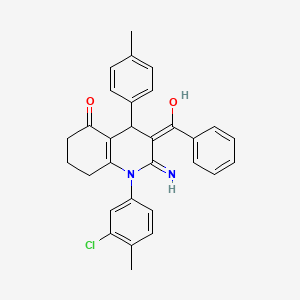
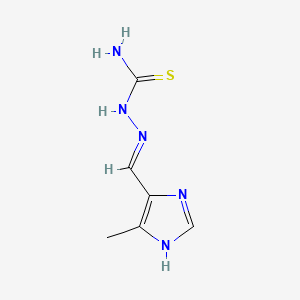
![5-acetyl-6-hydroxy-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-4-one](/img/structure/B604726.png)
